molecular formula C16H15IN4O B11522888 6-Amino-4-(2-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-iodophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11522888
M. Wt: 406.22 g/mol
InChI Key: UMBPUBFAMHTLDJ-UHFFFAOYSA-N
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Description

6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of an iodine atom and a propyl group in its structure makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde (such as 2-iodobenzaldehyde), and malononitrile. This reaction is often carried out in the presence of a catalyst, such as an ionic liquid or a solid acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting DNA replication and transcription, which may contribute to its anticancer properties. Additionally, it can inhibit specific enzymes and signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom and the propyl group in 6-amino-4-(2-iodophenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile distinguishes it from other similar compounds. These structural features may enhance its biological activity and make it a valuable compound for further research and development .

Properties

Molecular Formula

C16H15IN4O

Molecular Weight

406.22 g/mol

IUPAC Name

6-amino-4-(2-iodophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C16H15IN4O/c1-2-5-12-14-13(9-6-3-4-7-11(9)17)10(8-18)15(19)22-16(14)21-20-12/h3-4,6-7,13H,2,5,19H2,1H3,(H,20,21)

InChI Key

UMBPUBFAMHTLDJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3I

Origin of Product

United States

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